

structure activity relationship of Temsirolimus

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Compound Focus: Temsirolimus

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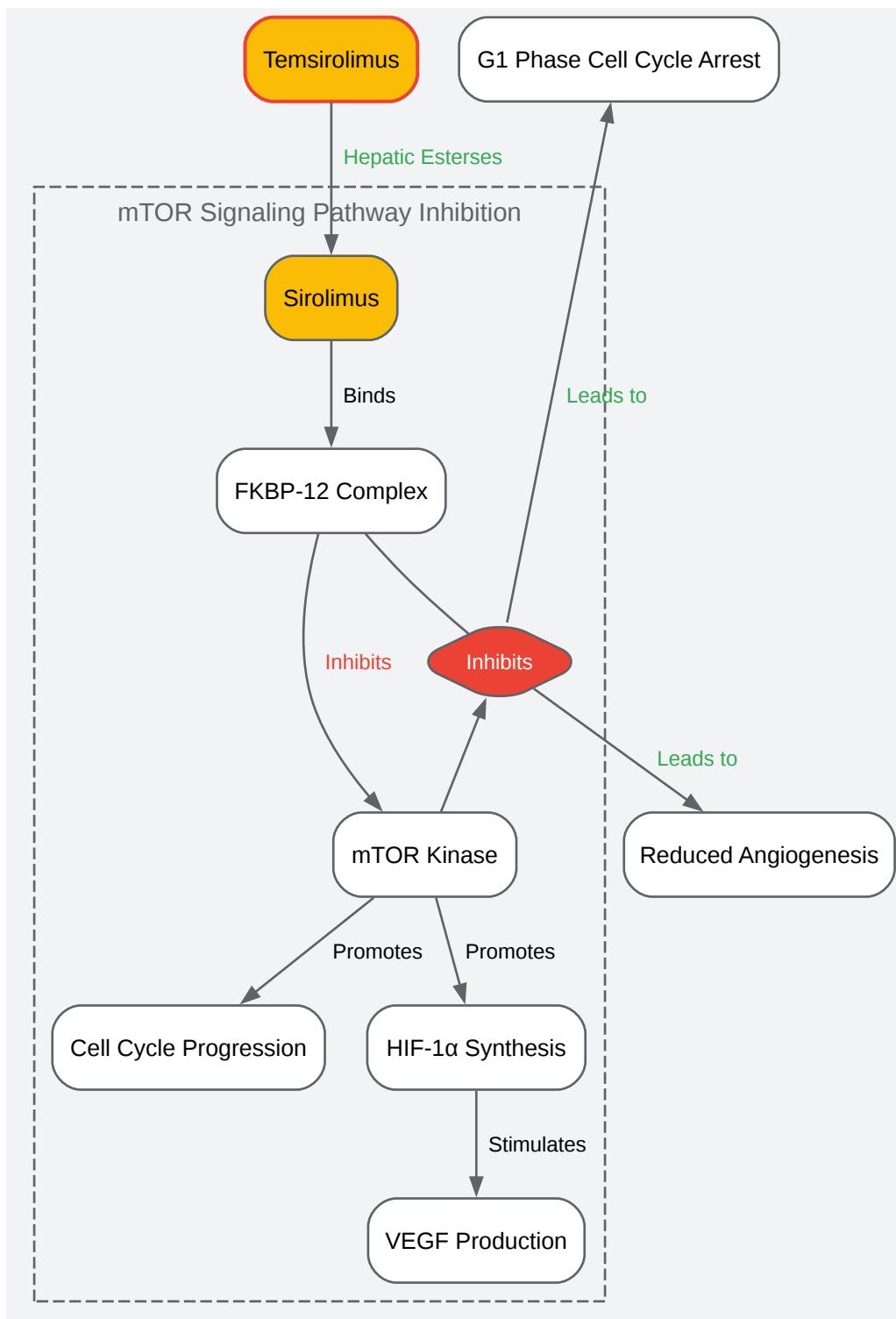
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Mechanism of Action & Metabolic Activation

Temsirolimus is a prodrug whose activity is primarily attributed to its metabolite, sirolimus (rapamycin). Both molecules exert their effect by inhibiting the mammalian target of rapamycin (mTOR), a key serine-threonine kinase in cellular signaling [1].

- **Mechanism:** The **temsirolimus**-sirolimus complex binds to the FK506-binding protein (FKBP-12). This complex then directly inhibits mTOR kinase activity [2] [1].
- **Consequences of mTOR Inhibition:**
 - **Cell Cycle Arrest:** Inhibition of mTOR leads to cell cycle arrest in the G1 phase, preventing tumor cell proliferation [1].
 - **Anti-angiogenesis:** mTOR inhibition reduces the synthesis of Hypoxia-Inducible Factor 1-alpha (HIF-1 α), which in turn decreases the production of Vascular Endothelial Growth Factor (VEGF), inhibiting the formation of new blood vessels that tumors need to grow [1].
- **Key Structural Feature:** **Temsirolimus** is a diester derivative of sirolimus. This esterification makes it more water-soluble than sirolimus, facilitating intravenous administration [3] [1]. The core mechanism, however, depends on its conversion back to the parent compound, sirolimus.

The following diagram illustrates the established signaling pathway and metabolic activation of **Temsirolimus**.



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*Diagram of **Temsiroliumus** activation and mTOR pathway inhibition.*

Quantitative Pharmacokinetic Profile

A population pharmacokinetic study in pediatric patients characterized the disposition of both **temsirolimus** and its active metabolite, sirolimus. The data are based on a model that incorporated allometrically scaled body weight [2].

Table: Population Pharmacokinetic Parameters [2]

Parameter	Temsirolimus	Sirolimus (Metabolite)
Structural Model	Three-compartment model with zero-order infusion	Two-compartment model
Clearance (CL)	Correlated with body weight and temsirolimus dose	Not specified in abstract
Volume of Distribution (V)	Correlated with body weight	Not specified in abstract
Intercompartmental Clearance (Q)	Estimated by model	Estimated by model
Elimination Half-Life	17.3 hours	54.6 hours [1]
Primary Metabolic Route	Hydrolysis by carboxyesterases [2]	CYP3A4/5-mediated metabolism [2]
Excretion	Feces (78%), Urine (4.6%) [1]	Primarily fecal

Experimental & Pharmacodynamic Data

A phase II study detailed protocols for assessing the pharmacodynamic effects of **temsirolimus** in tumor biopsies, providing a methodology for confirming target engagement in clinical trials [3].

Table: Key Experimental Protocol & Findings from a Phase II Study [3]

Aspect	Details
Study Design	Phase II, single-agent in advanced neuroendocrine carcinomas.
Dosing Regimen	25 mg intravenous infusion over 30 minutes, once weekly.
Pre-treatment	Diphenhydramine (25-50 mg) 30 minutes prior to infusion to minimize infusion reactions.

|| **Tumor Biopsy Protocol | Timing:** Pre-treatment and after 2 weeks of treatment. **Processing:** Fixed in formalin and embedded in paraffin. **Analysis:** Immunofluorescence and computerized image analysis. || **Key Biomarkers Analyzed** | Phosphorylated S6 (pS6), phosphorylated mTOR (pmTOR), phosphorylated AKT (pAKT), phosphorylated eIF4G (peIF4G). || **Key Findings | - Target Engagement:** Significant inhibition of pS6 phosphorylation post-treatment ($P=0.02$).

- **Predictive Value:** Higher baseline pmTOR levels correlated with better response ($P=0.01$).
- **Outcome Correlation:** Increased pAKT and decreased pmTOR post-treatment were associated with longer Time to Progression (TTP). |

Summary and Research Implications

For the researcher or drug development professional, the key takeaways are:

- **Primary Activity via Metabolite:** The main pharmacological activity of **temsirolimus** comes from sirolimus. The structural modification creating **temsirolimus** is a prodrug strategy to improve solubility for IV administration, not to enhance target binding [1].
- **Confirmed Target Engagement:** The provided experimental protocol and data demonstrate that **temsirolimus** effectively inhibits the mTOR pathway in human tumors, as shown by reduced pS6 levels [3].
- **Complex Pharmacokinetics:** The PK profile is complex, with a long half-life for the active metabolite sirolimus. Dosing must account for body size, and interactions with CYP3A4 inducers/inhibitors are likely [2] [1].

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References

1. Temsirolimus [en.wikipedia.org]
2. Population pharmacokinetics of temsirolimus and sirolimus in ... [pmc.ncbi.nlm.nih.gov]
3. A phase II clinical and pharmacodynamic study of ... [nature.com]

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